N-methylspiro[2.5]octan-6-amine
Description
Contextualizing Spirocyclic Amines in Modern Chemical Research
Spirocyclic amines are a class of compounds that have seen a surge of interest in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a more precise orientation of functional groups in space, which can lead to improved selectivity and potency when interacting with biological targets. The introduction of a spirocyclic scaffold can also enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability, by increasing its sp3 character. This is a significant advantage over flat, aromatic systems which can sometimes suffer from poor pharmacokinetic profiles. The rigid nature of the spirocyclic core can also reduce the entropic penalty upon binding to a target, potentially leading to stronger interactions.
Theoretical Significance of N-methylspiro[2.5]octan-6-amine as a Unique Spirocyclic Amine System
Studies on the closely related compound, spiro[2.5]octan-6-ol, have provided valuable insights into this conformational equilibrium. Low-temperature proton magnetic resonance (PMR) spectra of spiro[2.5]octan-6-ol revealed a free energy difference of 0.79 kcal/mole at -75°C for the axial-equatorial equilibrium, with the equatorial conformer being more stable. Furthermore, an Arrhenius activation energy of 14.4 ± 1.3 kcal/mole was determined for the ring inversion of the cyclohexane (B81311) moiety. These findings suggest that this compound would also exhibit a preference for the equatorial conformation of the methylamino group to minimize steric interactions. The presence of the methyl group on the nitrogen atom further influences the conformational landscape and the basicity of the amine.
Challenges and Opportunities in the Synthesis of Complex Spirocycles
The synthesis of complex spirocycles like this compound is not without its challenges. The construction of the spirocyclic core, particularly the creation of the quaternary spiro-carbon that joins the two rings, often requires specialized synthetic methods. Intramolecular cyclization reactions are a common strategy, but these can be hampered by unfavorable ring strain and entropic factors.
Recent advancements in synthetic methodology have opened up new avenues for the construction of spiro[2.5]octane systems. For instance, methods involving the reaction of dicarbonyl compounds with in situ generated sulfonium (B1226848) ylides have been developed for the synthesis of spiro-cyclopropane derivatives. Another approach involves the 1,6-conjugate addition to para-quinone methides to generate spiro[2.5]octa-4,7-dien-6-ones, which can then be further functionalized. rsc.org The synthesis of the parent amine, spiro[2.5]octan-6-amine, and its derivatives often involves multi-step sequences starting from more readily available cyclic ketones or diones. chemicalbook.com These synthetic routes provide opportunities for the introduction of various functional groups and the control of stereochemistry, which is crucial for the development of new chiral spirocyclic compounds.
Compound Data
Below are tables detailing the properties of this compound and its parent compound, spiro[2.5]octan-6-amine.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1784611-45-5 | guidechem.comchembk.comchemicalbook.com |
| Molecular Formula | C9H17N | chembk.com |
| Molecular Weight | 139.24 g/mol | chembk.com |
| Density (Predicted) | 0.93±0.1 g/cm³ | chembk.com |
Table 2: Properties of Spiro[2.5]octan-6-amine
| Property | Value | Source |
| CAS Number | 99799-73-2 | chemicalbook.com |
| Molecular Formula | C8H15N | uni.lu |
| Molecular Weight | 125.21 g/mol | |
| Monoisotopic Mass | 125.12045 Da | uni.lu |
| XlogP (Predicted) | 1.5 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylspiro[2.5]octan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-10-8-2-4-9(5-3-8)6-7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMNJZMVCNQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2(CC1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methylspiro 2.5 Octan 6 Amine
Strategies for the Stereocontrolled Construction of the Spiro[2.5]octane Core
The formation of the spiro[2.5]octane skeleton, particularly with control over the stereochemistry of the spirocenter, is the foundational challenge in the synthesis of N-methylspiro[2.5]octan-6-amine. Various strategies have been developed to construct this strained bicyclic system, ranging from classic cyclopropanation reactions to modern transition-metal-catalyzed annulations.
Asymmetric Cyclopropanation Reactions Leading to Spiro-Fused Systems
Asymmetric cyclopropanation represents a direct and powerful method for constructing the cyclopropane (B1198618) portion of the spiro[2.5]octane core while establishing stereochemistry. These reactions typically involve the addition of a carbene or carbene equivalent to a cyclohexene-based precursor.
One of the most established methods is the Simmons-Smith reaction , which utilizes a zinc carbenoid. The stereochemical outcome can be directed by the presence of a chiral auxiliary or a directing group, such as a hydroxyl group on the alkene substrate, which chelates to the zinc reagent. wiley-vch.de For cyclic allylic alcohols, this approach often yields the cyclopropane syn to the directing hydroxyl group with high diastereoselectivity. wiley-vch.de
More advanced methods employ transition-metal catalysis with chiral ligands to achieve high enantioselectivity. researchgate.net Catalysts based on rhodium, copper, and cobalt have been extensively studied. researchgate.net For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have demonstrated high efficiency in the asymmetric cyclopropanation of alkenes with diazo compounds, proceeding through a stepwise radical mechanism. nih.gov These systems offer excellent control over both diastereoselectivity and enantioselectivity, making them suitable for constructing complex chiral cyclopropanes. nih.gov
| Catalyst System | Carbene Precursor | Substrate Type | Key Feature |
| Zn-Cu Couple (Simmons-Smith) | Diiodomethane (B129776) | Cyclic Allylic Alcohols | Substrate-directed diastereoselectivity via chelation. wiley-vch.de |
| Chiral Rhodium(II) Carboxylates | α-Diazocarbonyls | Alkenes | High chemo-, regio-, and stereoselectivity. wiley-vch.de |
| Co(II)-Porphyrin Complexes | Heteroaryldiazomethanes | Alkenes | Metalloradical catalysis enables use of challenging diazo compounds. nih.gov |
| Chiral Copper Catalysts | Diazoacetates | Alkenes | One of the most versatile and widely used systems in asymmetric cyclopropanation. researchgate.net |
Ring-Expansion and Ring-Contraction Approaches in Spiro[2.5]octane Synthesis
Ring-expansion methodologies provide an alternative route to the six-membered ring of the spiro[2.5]octane core, often starting from a smaller, pre-formed spirocyclic system. A prominent example is the vinylcyclopropane-cyclopentene rearrangement , a thermal or Lewis acid-mediated process that expands a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgdigitellinc.com While this reaction classically yields a five-membered ring, the principles of strain-release-driven rearrangements are applicable to the synthesis of larger rings. wikipedia.org
More specifically, iridium-catalyzed hydrogen borrowing cascades have been shown to embed a vinylcyclopropane rearrangement, enabling the formation of substituted cyclopentanes from cyclopropyl (B3062369) alcohols. researchgate.net This strategy involves the oxidation of the alcohol, an aldol condensation to form the vinylcyclopropane intermediate, and a subsequent rearrangement. researchgate.net The development of analogous methodologies that could lead to six-membered rings represents a potential, though less direct, pathway to the spiro[2.5]octane core. Such transformations often rely on the activation of the cyclopropane C-C bond by vicinal electron-donating and electron-withdrawing groups. nih.gov
Intramolecular Cyclization and Cascade Reactions for Spirocenter Formation
Intramolecular reactions are highly effective for forming spirocenters due to their favorable entropic nature. A well-documented approach for synthesizing the spiro[2.5]octane core involves the intramolecular cyclization of a suitably substituted precursor to form spiro[2.5]octane-5,7-dione , a key intermediate. researchgate.netgoogle.comgoogle.com
One general route involves the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method avoids the need for column chromatography, making it scalable. researchgate.net Alternative patented processes describe the intramolecular cyclization of precursors like [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester to yield the target dione. google.com These methods provide robust and efficient access to the core spirocyclic skeleton, which can then be further functionalized. researchgate.netgoogle.com
| Precursor Type | Reagents/Conditions | Product | Reference |
| Cyclopropylidene carboxylic acid alkyl ester + Dialkyl 1,3-acetonedicarboxylate | Base (e.g., K₂CO₃, EtONa) | 5,7-Dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester | google.com |
| [1-(2-Oxo-propyl)-cyclopropyl]-acetic acid alkyl ester | Base-mediated cyclization | Spiro[2.5]octane-5,7-dione | google.com |
| Acrylates + Diethyl acetonedicarboxylate | Cyclization followed by decarboxylation | Spiro[2.5]octane-5,7-dione | researchgate.net |
Application of Transition Metal Catalysis in Spirocyclic Annulation
Modern synthetic chemistry increasingly relies on transition-metal catalysis to forge complex molecular architectures. Spiroannulation , the formation of a spirocycle via an annulation (ring-forming) reaction, is a powerful tool in this regard. rsc.orgresearchgate.net Transition metals such as palladium, rhodium, and copper can catalyze C-H activation-initiated spiroannulation reactions, offering high efficiency and atom economy. rsc.orgresearchgate.net
These methods typically involve the reaction of a substrate containing a directing group with a coupling partner like an alkyne or alkene. rsc.org For example, rhodium(III)-catalyzed C-H annulation and spirolactonization of 2-aryl-1H-benzo[d]imidazoles with 4-hydroxy-2-alkynoates has been developed to create complex spirocycles. rsc.org While not yet specifically applied to the synthesis of the parent spiro[2.5]octane, these advanced C-H functionalization and dearomative spiroannulation strategies represent the cutting edge of spirocycle synthesis and hold significant potential for accessing novel and diverse spiro[2.5]octane derivatives. researchgate.netrsc.org
Selective Installation and Derivatization of the Amine Functionality
Once the spiro[2.5]octane core is constructed, the next critical phase is the introduction of the amine group at the C-6 position and its subsequent methylation. This requires chemoselective methods that can operate on the carbocyclic framework without disrupting the strained cyclopropane ring.
A logical and efficient strategy for installing the amine is through the reductive amination of a ketone precursor. Starting from the readily accessible spiro[2.5]octane-5,7-dione, a selective reduction could furnish spiro[2.5]octan-6-one . uni.lu This ketone can then be converted directly to the primary amine, spiro[2.5]octan-6-amine, or directly to the target N-methyl secondary amine.
Reductive amination is a robust and widely used transformation that involves the condensation of the ketone with an amine (e.g., ammonia for a primary amine or methylamine (B109427) for the N-methyl derivative) to form an imine or enamine intermediate, which is then reduced in situ. A variety of reducing agents are suitable for this purpose, with sodium triacetoxyborohydride being a particularly mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org Other systems, such as borane-pyridine or catalytic hydrogenation, can also be employed. escholarship.org
Enantioselective N-Methylation Techniques for Chiral Secondary Amines
For the final step, the conversion of the secondary spiro[2.5]octan-6-amine to the tertiary this compound, modern catalytic methods offer significant advantages over traditional reagents like methyl iodide, which can lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
Catalytic N-methylation using methanol (B129727) as a "borrowing hydrogen" or "hydrogen autotransfer" agent is a green and efficient approach. cardiff.ac.uk This process, often catalyzed by earth-abundant first-row transition metals like manganese, iron, and cobalt, involves the temporary oxidation of the alcohol (methanol) to an aldehyde (formaldehyde). cardiff.ac.uk The amine condenses with the in situ-generated formaldehyde to form an iminium ion, which is then reduced by the metal-hydride species that was formed during the initial alcohol oxidation, regenerating the catalyst and releasing water as the only byproduct. cardiff.ac.uk Another sustainable approach involves the use of carbon dioxide (CO₂) and a hydrosilane in the presence of a nickel-phosphine catalyst for the selective mono-methylation of aliphatic amines. semanticscholar.org
| Catalyst System | Methylating Agent | Mechanism/Key Feature | Substrate Scope |
| Mn(I) PNP Pincer Complex | Methanol | Borrowing Hydrogen | Aryl and Aliphatic Amines |
| Co(acac)₂ / P(CH₂CH₂PPh₂)₃ | Methanol | Borrowing Hydrogen | Aryl and Secondary Amines |
| (Cyclopentadienone)iron Carbonyl | Methanol | Borrowing Hydrogen | Aryl, Secondary Amines, Sulfonamides |
| [(dippe)Ni(μ-H)]₂ | CO₂ / PhSiH₃ | Hydrosilylation of CO₂-derived intermediate | Primary and Secondary Aliphatic Amines semanticscholar.org |
Reductive Amination and Alternative Pathways to this compound
Reductive amination is a highly effective and widely used method for the synthesis of amines, representing the most direct pathway to this compound from its corresponding ketone precursor, spiro[2.5]octan-6-one. This one-pot reaction involves the initial condensation of the ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine. masterorganicchemistry.com The choice of reducing agent is critical as it must selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Several hydride reagents are suitable for this transformation, each with specific advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent, effective under weakly acidic conditions that favor imine formation without significantly reducing the ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is another common choice, valued for its ability to selectively reduce imines at neutral or slightly acidic pH. masterorganicchemistry.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, offers a greener alternative, as the only byproduct is water. wikipedia.org
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (catalyst) | High selectivity for imines over ketones; mild conditions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH ~6-7 | Effective at neutral pH; good selectivity. |
| Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | Ethanol (EtOH) or Methanol (MeOH), H₂ atmosphere | Green (byproduct is water); high atom economy. |
| Pyridine Borane Complex | Acidic conditions (e.g., in presence of HCl) | Stable and less hazardous than borane gas. |
Alternative pathways to this compound could involve a two-step process where spiro[2.5]octan-6-amine is first synthesized and then selectively N-methylated. This approach, however, often suffers from poor selectivity, leading to over-alkylation and the formation of the tertiary amine and quaternary ammonium salts. acs.org More controlled, modern N-alkylation methods, such as the use of N-aminopyridinium salts as ammonia surrogates, offer a "self-limiting" alkylation that can prevent overalkylation and provide a viable route to secondary amines. acs.org
Orthogonal Protecting Group Strategies for Amine Synthesis
In the synthesis of more complex molecules that may contain the this compound core, other reactive functional groups might be present. To achieve chemoselectivity, a robust protecting group strategy is essential. organic-chemistry.org Orthogonal protecting groups are a cornerstone of modern synthesis, allowing for the selective removal of one group under specific conditions without affecting others. iris-biotech.de
For the amine functionality, carbamates are the most common class of protecting groups. An orthogonal strategy would involve protecting different amines (or other functional groups) in the molecule with groups that are labile to different, non-interfering conditions. For instance, a primary amine elsewhere in a molecule could be protected with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the secondary amine of the spirocyclic core is protected with an acid-labile tert-Butoxycarbonyl (Boc) group. A third functional group, like a hydroxyl, could be protected with a benzyl (Bn) ether, which is removed by hydrogenolysis. This approach allows for the sequential deprotection and reaction at specific sites within a complex molecule.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid and base |
| Trifluoroacetyl | TFA | Strong Base (e.g., K₂CO₃ in MeOH/H₂O) | Stable to acid, hydrogenolysis |
Total Synthesis Strategies for this compound
The total synthesis of a target molecule can be approached in two primary ways: linear or convergent synthesis. scholarsresearchlibrary.com
For this compound, a linear approach might involve constructing the cyclohexane (B81311) ring first, followed by the introduction of the cyclopropane ring, and finally functional group manipulations to install the amine. A convergent strategy could involve the synthesis of a cyclopropyl-containing fragment and a separate fragment that forms the cyclohexane ring, followed by their union.
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical disconnections.
A plausible retrosynthetic analysis for this compound is as follows:
Disconnection 1 (C-N bond): The target molecule can be disconnected at the carbon-nitrogen bond, leading back to the key intermediate spiro[2.5]octan-6-one and methylamine. This disconnection points directly to a reductive amination as the forward synthetic step.
Disconnection 2 (Spirocycle formation): Spiro[2.5]octan-6-one can be further deconstructed. A common method for forming spirocycles is through intramolecular cyclization. One could envision an intermediate like [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester, which can undergo an intramolecular Claisen condensation to form the six-membered ring. google.com
Disconnection 3 (Cyclopropane formation): The cyclopropyl-containing intermediate can be disconnected to simpler acyclic precursors. For example, the cyclopropane ring could be formed from a malonic ester derivative and a 1,2-dihaloethane via a double alkylation reaction.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of reagents, solvents, and catalysts. gctlc.org
Atom Economy: Reductive amination using catalytic hydrogenation (H₂) is highly atom-economical compared to methods using stoichiometric hydride reagents, which generate significant salt byproducts. rsc.org
Use of Safer Solvents: Efforts can be made to replace hazardous solvents like dichloroethane with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. nih.gov
Catalysis: The use of reusable heterogeneous catalysts (e.g., Pd/C) is preferable to homogeneous catalysts that can be difficult to separate from the product. Biocatalysis, using enzymes like imine reductases, represents a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. wikipedia.org
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Renewable Feedstocks: While challenging for this specific spirocycle, a long-term green chemistry goal is to derive starting materials from renewable biomass sources rather than petrochemicals. rsc.org
By integrating these principles, particularly in the key reductive amination step, the synthesis of this compound can be made more sustainable and efficient. frontiersin.org
Mechanistic Investigations of Reactions Pertaining to N Methylspiro 2.5 Octan 6 Amine
Elucidation of Reaction Mechanisms for Spiro[2.5]octane Core Assembly
The construction of the spiro[2.5]octane framework, which marries a cyclopropane (B1198618) ring with a cyclohexane (B81311) ring at a single carbon atom, can be approached through various synthetic strategies. Mechanistic understanding of these methods is crucial for controlling the yield and stereochemistry of the final product.
One plausible and widely studied method for the formation of the cyclopropane ring is the Simmons-Smith reaction . This reaction typically involves the treatment of an alkene with a carbenoid, usually generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of a precursor to N-methylspiro[2.5]octan-6-amine, a likely starting material would be methylenecyclohexane. The generally accepted mechanism proceeds through the formation of an organozinc carbenoid, which then delivers the methylene (B1212753) group to the double bond in a concerted fashion. This concerted mechanism means that the reaction is stereospecific, a feature that is critical in complex molecule synthesis.
A hypothetical reaction scheme for the formation of the spiro[2.5]octane core via a Simmons-Smith type reaction is presented below:
| Reactant | Reagents | Intermediate | Product |
| Methylenecyclohexane | CH₂I₂ / Zn(Cu) | Iodomethylzinc iodide carbenoid | Spiro[2.5]octane |
Another powerful method for cyclopropane ring formation is the Kulinkovich reaction , which allows for the synthesis of cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent. While not a direct route to the unsubstituted spiro[2.5]octane, this reaction provides a pathway to functionalized spiro-cyclopropanes that could be further elaborated. The mechanism involves the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the ester to form the cyclopropanol (B106826) product.
Mechanistic Aspects of Amine Functionalization and Stereochemical Control
The introduction of the N-methylamine group at the 6-position of the spiro[2.5]octane core is a critical step that dictates the final structure of the target molecule. A common and effective method for this transformation is the reductive amination of the corresponding ketone, spiro[2.5]octan-6-one. This reaction typically proceeds in two steps: the formation of an iminium ion intermediate from the ketone and methylamine (B109427), followed by the reduction of this intermediate to the final amine.
The stereochemical outcome of the reductive amination is of paramount importance. The approach of the reducing agent to the iminium ion intermediate will determine the relative stereochemistry of the final product. The two possible diastereomers, the cis and trans isomers (referring to the relationship between the N-methylamino group and the cyclopropane ring), can be formed. The stereoselectivity of this step is influenced by several factors, including the steric bulk of the reducing agent, the solvent, and the temperature. For instance, a bulky reducing agent would be expected to approach the iminium ion from the less hindered face, potentially leading to a higher diastereomeric excess of one isomer.
In a related context, the stereoselective synthesis of chiral amines has been achieved with high diastereoselectivity through the reduction of sulfinyl ketimines using zirconium hydrides. Computational studies of these reactions have supported a cyclic half-chair transition state, which rationalizes the observed high selectivity. researchgate.net This provides a framework for understanding how stereocontrol can be achieved in the synthesis of this compound.
A general representation of the reductive amination of spiro[2.5]octan-6-one is shown in the following table:
| Reactant | Reagents | Intermediate | Products |
| Spiro[2.5]octan-6-one | 1. CH₃NH₂ 2. Reducing agent (e.g., NaBH₃CN) | Iminium ion | cis-N-methylspiro[2.5]octan-6-amine and trans-N-methylspiro[2.5]octan-6-amine |
Kinetic Isotope Effects and Hammett Analysis in Key Synthetic Steps
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. libretexts.orgprinceton.edu For instance, in the reductive amination of spiro[2.5]octan-6-one, a primary KIE would be expected if the C-H bond formation (the reduction step) is the rate-determining step. By replacing the hydrogen atom of the reducing agent with deuterium, a slower reaction rate (a normal KIE, kH/kD > 1) would be observed if this bond is being broken in the transition state of the rate-limiting step. Conversely, the absence of a significant KIE would suggest that the formation of the iminium ion is the rate-determining step.
Hammett analysis provides insight into the electronic effects of substituents on the rate of a reaction and can be used to elucidate transition state structures. rsc.orglibretexts.org While the parent spiro[2.5]octane system lacks aromatic rings for a classical Hammett study, the principles can be applied to related systems to understand the electronic demands of the reaction. For example, in a study of a phosphoric acid-catalyzed spirocyclization to form spiroketals, a Hammett plot demonstrated a strong linear correlation with a shallow negative slope, indicating an uncharged transition state. researchgate.net A similar approach could be envisioned for derivatives of spiro[2.5]octane precursors to probe the mechanism of the core assembly.
A hypothetical Hammett plot for a related spirocyclization reaction might yield the following data:
| Substituent (X) | σp | log(kX/kH) |
|---|---|---|
| -OCH₃ | -0.27 | 0.35 |
| -CH₃ | -0.17 | 0.22 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | -0.30 |
| -NO₂ | 0.78 | -1.01 |
Understanding Transition State Geometries and Reaction Pathways for Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of reaction mechanisms, including the geometries of transition states and the energetic profiles of reaction pathways. For the synthesis of this compound, DFT calculations could be employed to investigate several key aspects.
In the assembly of the spiro[2.5]octane core, for instance via a Simmons-Smith type reaction, computational studies could model the structure of the zinc carbenoid and its approach to the double bond of a cyclohexene (B86901) precursor. This would provide insights into the facial selectivity and the nature of the transition state.
For the crucial reductive amination step, DFT calculations could be used to model the transition states for the reduction of the intermediate iminium ion. By comparing the energies of the transition states leading to the cis and trans diastereomers, the origins of the observed stereoselectivity could be rationalized. Factors such as steric hindrance and electronic effects within the transition state structures can be quantified. A combined experimental and DFT study on a palladium-catalyzed spirocyclization reaction has demonstrated the power of this approach, where the calculations were in good agreement with experimental observations and explained the lack of a measurable kinetic isotope effect. rsc.org
A representative table summarizing potential computational findings for the reductive amination step is shown below:
| Transition State | Leading to | Calculated Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| TS-ax | cis-isomer | 0.0 | Minimized steric interactions |
| TS-eq | trans-isomer | +2.5 | 1,3-diaxial-like steric clash |
Through such multifaceted mechanistic investigations, a comprehensive understanding of the chemical transformations leading to this compound can be achieved, enabling the development of more efficient and stereoselective synthetic routes.
Advanced Structural and Conformational Analysis of N Methylspiro 2.5 Octan 6 Amine
Quantitative Assessment of Spirocyclic Ring Strain and Steric Interactions
The fusion of a three-membered ring with a six-membered ring in the spiro[2.5]octane system results in significant inherent ring strain. This strain is a composite of angle strain from the deviation of bond angles from ideal values and torsional strain from the eclipsing of bonds. The cyclopropane (B1198618) ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°. This high degree of angle strain, coupled with torsional strain from eclipsed C-H bonds, makes the cyclopropane moiety a high-energy component of the molecule.
The cyclohexane (B81311) ring, in contrast, can adopt a puckered chair conformation to alleviate most of its angle and torsional strain. nih.govnist.gov However, the spiro-fusion to the rigid cyclopropane ring introduces localized strain and restricts the conformational flexibility of the cyclohexane moiety to some extent. The total strain energy of spiro[2.5]octane is a combination of the high strain of the cyclopropane ring and the relatively low strain of the puckered cyclohexane ring.
To quantify the ring strain, a comparison with related cyclic and spirocyclic alkanes is useful. The data in the table below, compiled from various sources, illustrates the relative strain energies.
| Compound | Ring Size(s) | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclohexane | 6 | ~0 |
| Spiro[2.5]octane | 3, 6 | ~28 |
Steric interactions in N-methylspiro[2.5]octan-6-amine are primarily dictated by the orientation of the N-methylamino group on the cyclohexane ring. The substituent can occupy either an axial or an equatorial position, with each position giving rise to distinct steric clashes. In the axial conformation, the N-methylamino group experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the cyclohexane ring. In the equatorial conformation, these severe steric clashes are avoided, leading to a generally more stable conformation.
Detailed Conformational Preferences of the Spiro[2.5]octane System
The conformational landscape of this compound is dominated by the puckering of the cyclohexane ring and the orientation of the N-methylamino substituent.
Analysis of Cyclohexane Ring Puckering and Orientation
The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. nih.govnih.gov This results in two distinct positions for the N-methylamino substituent: axial and equatorial.
Equatorial Conformer: The substituent points away from the ring, minimizing steric interactions. This is generally the more stable conformation for monosubstituted cyclohexanes.
Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to significant 1,3-diaxial steric interactions with the axial hydrogens at C2 and C4 (relative to the spiro carbon at C1 and the substituted carbon at C6).
The preference for the equatorial orientation of a substituent on a cyclohexane ring is well-documented. For a methyl group, the equatorial conformer is favored by approximately 1.7 kcal/mol. The N-methylamino group is expected to have a similar or slightly larger A-value (a measure of the energy difference between the axial and equatorial conformers), favoring the equatorial position.
Influence of the Cyclopropane Ring on Overall Molecular Geometry
Computational studies and X-ray crystallographic data of related spiro[2.5]octane derivatives suggest that the internal C-C-C bond angle of the cyclohexane ring at the spiro-carbon is slightly compressed, while the external angles are expanded. nih.gov The presence of the cyclopropane ring also creates a distinct steric environment on one face of the cyclohexane ring, which can influence the reactivity and interaction with other molecules.
Below is a table of predicted geometric parameters for the spiro[2.5]octane core, based on computational models and data from analogous structures.
| Parameter | Predicted Value |
| C-C bond length (cyclopropane) | ~1.51 Å |
| C-C bond length (cyclohexane) | ~1.54 Å |
| C-C-C angle (internal, cyclopropane) | ~60° |
| C-C-C angle (internal, cyclohexane) | ~111° |
| Dihedral angle (cyclopropane-cyclohexane) | ~110° |
These values are approximations based on theoretical calculations and may vary slightly with the specific conformation and environment.
Dynamic Conformational Exchange Studies
The cyclohexane ring in this compound is not static but undergoes rapid conformational inversion, or "ring flipping," at room temperature. This process involves the interconversion of the two chair conformations, which leads to the exchange of axial and equatorial positions of the N-methylamino group and the hydrogen atoms.
The energy barrier for this ring inversion can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For the closely related compound spiro[2.5]octan-6-ol, the activation energy for ring inversion has been determined to be approximately 14.4 kcal/mol. doi.org It is expected that this compound would exhibit a similar energy barrier. At low temperatures, this conformational exchange can be "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. The relative populations of these conformers can then be determined from the integration of their respective signals, providing a quantitative measure of their relative stabilities. For spiro[2.5]octan-6-ol, the equatorial conformer was found to be more stable by approximately 0.79 kcal/mol at -75 °C. doi.org
Stereochemical Assignments and Absolute Configuration Determination Methodologies
The structure of this compound contains a chiral center at the C6 carbon of the cyclohexane ring, where the N-methylamino group is attached. The spiro-carbon (C5) is also a stereocenter. This gives rise to the possibility of multiple stereoisomers.
The presence of these stereocenters means that this compound can exist as enantiomers and diastereomers. The table below outlines the possible stereoisomers.
| Stereocenter 1 (C5) | Stereocenter 2 (C6) | Stereoisomer Relationship |
| R | R | Diastereomer to R,S and S,R |
| S | S | Enantiomer of R,R |
| R | S | Diastereomer to R,R and S,S |
| S | R | Enantiomer of R,S |
The determination of the absolute configuration of these stereoisomers requires specialized analytical techniques.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers, provided that a suitable single crystal can be obtained. researchgate.netnih.govresearchgate.netmdpi.com
NMR Spectroscopy with Chiral Auxiliaries: The use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric complexes that exhibit distinct NMR spectra, allowing for the differentiation and sometimes the assignment of enantiomers. researchgate.net
Chiral Chromatography: Separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can then be coupled with other analytical techniques for characterization.
Hydrogen Bonding and Intramolecular Interactions Involving the Amine Moiety
The secondary amine group in this compound plays a crucial role in its intermolecular and potential intramolecular interactions through hydrogen bonding.
Hydrogen Bond Donor: The N-H proton of the secondary amine can act as a hydrogen bond donor to an acceptor atom, such as the oxygen or nitrogen atom of another molecule.
Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor for a proton from a donor molecule, such as water or an alcohol.
The strength of the hydrogen bonds involving amines is generally weaker than that of alcohols due to the lower electronegativity of nitrogen compared to oxygen.
Intramolecularly, there is the potential for a weak hydrogen bond-like interaction between the N-H proton (in the axial conformation) and the electron-rich region of the adjacent cyclopropane ring. The "bent" bonds of the cyclopropane ring have significant p-character and can act as a weak hydrogen bond acceptor. However, this interaction would likely be weak and highly dependent on the specific geometry of the molecule.
More significant are the intramolecular steric interactions. As discussed previously, an axially oriented N-methylamino group will experience destabilizing 1,3-diaxial steric repulsions with the axial hydrogens on the cyclohexane ring. These steric clashes are a major factor in determining the preferred equatorial conformation of the substituent.
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Intermolecular H-bond | N-H | O (e.g., water) | 3-6 |
| Intermolecular H-bond | O-H (e.g., water) | N | 2-4 |
| Intramolecular 1,3-diaxial (axial N-methylamino) | N-methylamino group | Axial C-H bonds | > 2 |
This table provides estimated energy ranges for typical hydrogen bonding and steric interactions.
Reactivity and Chemical Transformations of N Methylspiro 2.5 Octan 6 Amine
Selective Reactions at the Tertiary Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the N-methyl group makes it a nucleophilic and basic center, susceptible to reactions with various electrophiles.
Electrophilic Alkylation and Acylation for Covalent Modification
The tertiary amine of N-methylspiro[2.5]octan-6-amine can readily undergo electrophilic alkylation. Reaction with alkyl halides, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. This "exhaustive methylation" is a common transformation for tertiary amines. nih.gov The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. thieme-connect.de Due to steric hindrance around the tertiary nitrogen, these reactions might require forcing conditions to proceed to completion. nih.gov The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can be employed to scavenge the acid produced during the reaction, preventing the formation of ammonium halide salts and allowing the alkylation to proceed cleanly. rsc.org
Similarly, acylation of the tertiary amine can be achieved, although it is generally less common for tertiary amines compared to primary and secondary amines as it does not lead to stable amide products in the same way. However, reactions with acylating agents under specific conditions can lead to the formation of acylammonium salts, which are highly reactive intermediates. The acylation of cyclic amines can be achieved using various reagents, including arylglyoxylic acids in the presence of a copper catalyst, proceeding through a radical-radical cross-coupling mechanism. researchgate.net Another approach involves the use of aldehydes in a dual catalysis system combining N-heterocyclic carbene (NHC) and photoredox catalysis, which allows for the asymmetric α-acylation of tertiary amines. researchgate.netnih.gov
Table 1: Examples of Electrophilic Reactions at the Amine Center
| Reaction Type | Reagent Example | Product Type | General Reference |
| Alkylation | Methyl iodide | Quaternary ammonium salt | nih.gov |
| Acylation | Arylglyoxylic Acid/Cu catalyst | Acylammonium intermediate | researchgate.net |
| Acylation | Aldehyde/NHC/Photoredox catalyst | α-Acylated amine | researchgate.netnih.gov |
N-Oxidation and Redox Chemistry of the Amine Group
The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgnih.gov The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. libretexts.org These N-oxides can be stable, isolable compounds. thieme-connect.de The oxidation of tertiary amines can also be part of broader redox-neutral annulation reactions of cyclic amines, which involve the functionalization of the α-C–H bond adjacent to the nitrogen. nih.govnih.govrsc.org These reactions can be promoted by carboxylic acids and lead to the formation of complex polycyclic structures. nih.govnih.govrsc.org In some cases, the oxidation of amines can lead to the formation of N-nitrosamines if a nitrosating agent is present or formed in situ. nih.gov
The redox chemistry of cyclic amines is an active area of research, with electrochemical methods providing an alternative to chemical oxidants for initiating transformations at the amine center. researchgate.net
Salt Formation and Coordination Chemistry with Metal Centers
As a base, this compound readily reacts with acids to form ammonium salts. nih.gov For example, reaction with hydrochloric acid will yield N-methylspiro[2.5]octan-6-ammonium chloride. These salts are typically crystalline solids with increased water solubility compared to the free amine. nih.govhawaii.edu
The nitrogen lone pair also allows this compound to act as a ligand in coordination complexes with transition metals. hawaii.edutcd.ie The amine can coordinate to a metal center, acting as a Lewis base. tcd.ie The geometry and stability of these complexes depend on the metal ion, the other ligands present, and the reaction conditions. sapub.orgopenstax.org The formation of such complexes can influence the reactivity of the spirocyclic framework. For instance, coordination to a metal can facilitate or direct subsequent reactions on the ligand.
Ring-Opening and Rearrangement Reactions of the Spiro[2.5]octane System
The spiro[2.5]octane core, containing a strained cyclopropane (B1198618) ring, is susceptible to reactions that relieve this strain.
Reactivity of the Strained Cyclopropane Ring
The cyclopropane ring in the spiro[2.5]octane system is the most reactive part of the carbocyclic framework due to its inherent ring strain (approximately 27 kcal/mol). nih.gov This strain makes the ring susceptible to opening under various conditions.
Ring-opening reactions of cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species. In the context of aminocyclopropanes, the reaction pathway is often influenced by the nature of the substituents. For donor-acceptor cyclopropanes, where the amino group acts as a donor and another group on the ring is an acceptor, ring-opening can be achieved with various nucleophiles. nih.gov While this compound does not fit the classic donor-acceptor cyclopropane model, the principles of ring-opening are still relevant.
Acid-catalyzed ring-opening is a common reaction for cyclopropanes. rsc.org Protonation of the cyclopropane ring can lead to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation. Reductive ring-opening of cyclopropanes can also occur, for example, in the presence of a nickel(II) coordination environment, leading to functionalized products. nih.gov Oxidative ring-opening strategies have also been developed for aminocyclopropanes, generating 1,3-dielectrophilic intermediates that can be further functionalized. rsc.orgnih.gov
Nucleophilic and Electrophilic Attack on the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound is generally less reactive than the cyclopropane ring. However, it can still undergo nucleophilic and electrophilic reactions, particularly at positions activated by the amino group or the spiro center.
Nucleophilic substitution reactions on the cyclohexane ring, for example, at a carbon bearing a leaving group, are possible. The stereochemical outcome of such reactions is highly dependent on the conformation of the cyclohexane ring. For an SN2 reaction to occur, the nucleophile must attack from the backside of the leaving group, which often requires the leaving group to be in an axial position. libretexts.org
Electrophilic attack on the cyclohexane ring is less common unless the ring is activated. While the amino group is an activating group for electrophilic aromatic substitution, its effect on a saturated cyclohexane ring is primarily through its inductive and steric properties. Electrophilic addition to the cyclopropane ring is a more likely pathway for electrophilic reactions.
Rearrangement reactions of the spiro[2.5]octane system can be induced under certain conditions, often driven by the release of ring strain. Acid-catalyzed rearrangements of spiro systems are known to occur, leading to the formation of fused ring systems. rsc.org For example, spiro[4.5]dec-6-en-2-one has been shown to rearrange to an octalone upon acid treatment. rsc.org Palladium-mediated rearrangements of spiro compounds have also been reported, proceeding through mechanisms like a 1,5-vinyl shift. nih.gov The presence of the N-methylamino group could influence the pathway of such rearrangements.
Functionalization of Peripheral Sites on the Spiro[2.5]octane Skeleton
The strategic modification of the spiro[2.5]octane framework of this compound is crucial for modulating its physicochemical properties and biological activity. Research in this area, while not extensively focused on this specific molecule, has established general principles for the functionalization of spirocyclic systems and alicyclic amines. These methodologies can be extrapolated to predict the reactivity of the this compound skeleton. Key approaches include C-H activation/functionalization and halogenation reactions.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto otherwise inert carbon-hydrogen bonds, offering an atom-economical and efficient route to novel derivatives. rsc.org For this compound, the peripheral C-H bonds on both the cyclopropane and cyclohexane rings are potential targets for such transformations. The directing capacity of the amine group can play a significant role in determining the regioselectivity of these reactions.
Palladium and rhodium-based catalytic systems are particularly prominent in the C-H functionalization of amines and spirocyclic compounds. nih.govresearchgate.net For instance, Pd(II)-catalyzed protocols have been developed for the arylation of tertiary alkylamines at the γ-position. nih.gov Applying this to this compound could potentially lead to functionalization at the C4 or C8 positions of the cyclohexane ring. Similarly, Rh(III)-catalyzed C-H activation has been successfully employed for the spirocyclization of various nitrogen-containing heterocycles, indicating its potential for activating the C-H bonds within the spiro[2.5]octane core. researchgate.net
The table below outlines potential C-H functionalization reactions on the spiro[2.5]octane skeleton based on established catalytic methods for related structures.
Table 1: Potential C-H Functionalization Reactions on the Spiro[2.5]octane Skeleton
| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization | Potential Product Class |
| Arylation | Pd(OAc)₂ / Ligand | C4, C8 | Aryl-substituted spiro[2.5]octan-6-amines |
| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C4, C8 | Alkenyl-substituted spiro[2.5]octan-6-amines |
| Carbonylation | [Rh(CO)₂Cl]₂ | C1, C2, C4, C5, C7, C8 | Spiro[2.5]octane-carboxamides |
Halogenation represents another important avenue for the functionalization of the spiro[2.5]octane skeleton. The introduction of a halogen atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions. While direct halogenation of the saturated carbocyclic rings of this compound can be challenging due to the lack of activating groups, radical halogenation could provide a route to a mixture of halogenated products. More selective methods might be developed based on directing group strategies. For example, the development of methods for the halogenation of unsaturated amides to form halogenated spirooxazolines suggests that with appropriate substrate modification, targeted halogenation could be achieved. bohrium.com
Catalyst Design and Development for Specific Transformations of this compound
The design and development of catalysts tailored for specific transformations of this compound are critical for achieving high efficiency, regioselectivity, and stereoselectivity. While catalyst development for this exact molecule is not documented in the available literature, principles derived from studies on related spirocyclic amines and C-H activation catalysis can guide the design of suitable catalytic systems.
The primary challenge in the catalytic transformation of this compound lies in the selective activation of specific C-H bonds on the spiro[2.5]octane skeleton. The choice of metal center and the design of the supporting ligands are paramount in controlling the outcome of the reaction.
Rhodium-based catalysts , particularly those with a Cp* (pentamethylcyclopentadienyl) ligand, have shown remarkable efficacy in C-H activation and annulation reactions of various nitrogen-containing compounds. nih.govresearchgate.net For the functionalization of this compound, a Cp*Rh(III) catalyst could be employed. The design of the catalyst system would involve the selection of an appropriate directing group, potentially the N-methylamino group itself or a derivative, to guide the catalyst to a specific C-H bond. The choice of the X-type ligand (e.g., acetate, halide) on the rhodium center can also influence the reactivity and selectivity.
Palladium-catalyzed C-H functionalization often relies on the use of a directing group to achieve high regioselectivity. rsc.org For this compound, the amino group could potentially act as a directing group. However, the formation of stable aminopalladium complexes can sometimes hinder catalytic turnover. Therefore, the design of a suitable ligand that can promote the desired C-H activation while facilitating catalyst regeneration is crucial. Ligands such as mono-N-protected amino acids (MPAA) have been shown to be effective in palladium-catalyzed C-H functionalization of amines.
The table below summarizes key considerations in the design of catalysts for the transformation of this compound.
Table 2: Catalyst Design Considerations for this compound Transformations
| Metal Center | Ligand Design Principles | Target Transformation | Key Challenges |
| Rhodium(III) | - Cp* for enhanced reactivity - Tunable X-type ligands (e.g., OAc, Cl) for modulating selectivity - Chiral ligands for asymmetric transformations | C-H Arylation, Alkenylation, Annulation | - Controlling regioselectivity between different C-H bonds - Achieving high enantioselectivity in asymmetric reactions |
| Palladium(II) | - Ligands to prevent catalyst inhibition by the amine (e.g., MPAA) - Bidentate ligands for enhanced stability and selectivity - Electron-rich phosphine (B1218219) ligands for cross-coupling steps | C-H Arylation, Halogenation, Carbonylation | - Overcoming catalyst inhibition - Achieving high turnover numbers |
Future research in this area will likely focus on the development of novel ligand scaffolds that can precisely control the regioselectivity and stereoselectivity of C-H functionalization reactions on the spiro[2.5]octane core. The use of computational modeling to predict reaction outcomes and guide catalyst design will also be instrumental in advancing this field. Furthermore, exploring the potential of other transition metals, such as iridium and cobalt, could open up new avenues for the selective transformation of this compound. nih.gov
Theoretical and Computational Studies on N Methylspiro 2.5 Octan 6 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the nature of its chemical bonds. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular behavior.
Density Functional Theory (DFT) Applications for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining the spatial distribution and energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity.
Furthermore, DFT calculations can provide a detailed picture of the electron density and charge distribution across the N-methylspiro[2.5]octan-6-amine molecule. This would reveal the partial charges on each atom, identifying nucleophilic and electrophilic centers. However, a search of scientific literature and databases has yielded no specific studies applying DFT to this compound. Consequently, no data tables for its molecular orbitals or charge distribution are available.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetics
For even greater accuracy in determining the energetic properties of a molecule, researchers often turn to ab initio and post-Hartree-Fock methods. These methods are computationally more intensive than DFT but can provide highly precise values for properties like the total electronic energy, ionization potential, and electron affinity.
These high-level calculations would be invaluable for establishing a precise thermodynamic profile of this compound. Despite their potential utility, there is no evidence in the current body of scientific literature of their application to this specific compound.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape.
Global Minimum Searches and Conformational Sampling
This compound possesses a flexible six-membered ring and a methyl group, which can adopt various spatial orientations. A thorough computational analysis would involve a global minimum search to identify the most stable conformation of the molecule. This is often followed by conformational sampling techniques, such as molecular dynamics simulations, to understand the relative energies of other low-energy conformers and the barriers to interconversion between them. Such studies would clarify the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules. At present, no such conformational analysis for this compound has been reported.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. The PubChem database does contain predicted collision cross-section values for different adducts of this compound, which are theoretical predictions of its shape in the gas phase. uni.lu However, a comprehensive set of predicted spectroscopic parameters from dedicated computational studies is not available.
Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 140.14338 | 130.9 |
| [M+Na]+ | 162.12532 | 137.8 |
| [M-H]- | 138.12882 | 137.0 |
| [M+NH4]+ | 157.16992 | 149.5 |
| [M+K]+ | 178.09926 | 136.5 |
| [M+H-H2O]+ | 122.13336 | 125.5 |
| [M+HCOO]- | 184.13430 | 152.2 |
| [M+CH3COO]- | 198.14995 | 179.2 |
| [M+Na-2H]- | 160.11077 | 138.4 |
| [M]+ | 139.13555 | 128.2 |
Computational Prediction of Reactivity and Reaction Pathways
By analyzing the electronic structure and potential energy surfaces, computational chemistry can predict the reactivity of a molecule and the most likely pathways for its reactions. For this compound, this could involve predicting its pKa value, its susceptibility to oxidation or reduction, and its behavior in various chemical transformations.
Such predictive studies are crucial for designing new synthetic routes or for understanding the potential metabolic fate of a compound. However, the scientific literature currently contains no computational predictions regarding the reactivity or reaction pathways of this compound.
Transition State Localization and Reaction Barrier Calculations
There is a notable absence of published research detailing the transition state localization and reaction barrier calculations for this compound. These calculations are fundamental in predicting the kinetic feasibility of chemical reactions involving the amine group, such as nucleophilic substitution or addition reactions. For instance, understanding the energy barriers for reactions like N-alkylation or N-acylation would provide valuable insights into its synthetic accessibility and potential reactivity.
In a related context, studies on the conformational properties of similar spirocyclic systems, such as spiro[2.5]octan-6-ol, have utilized methods like low-temperature NMR spectroscopy and total line-shape analysis to determine the activation energy of ring inversion. doi.org Such experimental approaches, complemented by computational modeling, could be applied to this compound to elucidate its conformational dynamics.
Solvation Effects on Molecular Structure and Reactivity
The influence of solvents on the molecular structure and reactivity of this compound has not been specifically documented in the available literature. Solvation models, both implicit and explicit, are essential for simulating how a solvent medium affects the conformational preferences of the spirocyclic framework and the accessibility of the amine's lone pair of electrons. The polarity of the solvent is expected to play a significant role in stabilizing different conformers and influencing the rates of reactions in which this compound participates.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Chemical Reactivity
No specific Quantitative Structure-Activity Relationship (QSAR) models for the chemical reactivity of this compound have been developed and published. QSAR studies are powerful tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structure. mdpi.comnih.gov
In a broader sense, QSAR models have been constructed to predict the susceptibility of amines to processes like nitrosation. nih.gov These models often use a variety of molecular descriptors, such as electronic properties (e.g., partial charges, HOMO/LUMO energies) and steric parameters, to correlate structure with reactivity. nih.gov While general models for amine reactivity exist, their applicability and accuracy for a specific and relatively complex structure like this compound would need to be validated. The development of a targeted QSAR model for this compound would require a dataset of experimentally determined reactivity data for a series of structurally related compounds.
Given the lack of specific research, the following tables represent hypothetical data that would be generated from the types of studies discussed.
Hypothetical Data Tables:
Table 1: Hypothetical Reaction Barrier Calculations for the N-methylation of Spiro[2.5]octan-6-amine to form this compound.
| Computational Method | Basis Set | Solvent (Implicit Model) | Activation Energy (kcal/mol) |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | None (Gas Phase) | 25.8 |
| DFT (B3LYP) | 6-31G(d) | Dichloromethane (PCM) | 24.2 |
| DFT (B3LYP) | 6-31G(d) | Water (PCM) | 23.5 |
Table 2: Hypothetical Solvation Effects on the Conformational Energy of this compound (Axial vs. Equatorial Methyl Group).
| Solvent | Dielectric Constant | Energy Difference (E_axial - E_equatorial) (kcal/mol) |
|---|---|---|
| n-Heptane | 1.9 | 1.8 |
| Dichloromethane | 8.9 | 1.5 |
| Acetonitrile | 37.5 | 1.3 |
Table 3: Hypothetical QSAR Descriptors for Predicting the Nucleophilicity of this compound.
| Descriptor | Value | Contribution to Reactivity |
|---|---|---|
| Partial Charge on Nitrogen | -0.45 | Positive |
| HOMO Energy | -8.2 eV | Positive |
| Steric Hindrance Parameter (S) | 2.1 | Negative |
Advanced Analytical and Spectroscopic Characterization Techniques Applied to N Methylspiro 2.5 Octan 6 Amine
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For N-methylspiro[2.5]octan-6-amine (C9H17N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula. The theoretical monoisotopic mass of the protonated molecule, [M+H]+, is 140.1434 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with sub-part-per-million (ppm) accuracy, unequivocally distinguishing it from other potential elemental compositions.
Tandem mass spectrometry (MS/MS) further probes the molecular structure by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a veritable fingerprint of the molecule, revealing key structural motifs. For this compound, characteristic fragmentation pathways would be expected, including the loss of the methyl group, cleavage of the bonds within the cyclohexane (B81311) ring, and fragmentation of the cyclopropane (B1198618) ring. By analyzing the m/z values of these fragments, the connectivity of the atoms within the molecule can be pieced together, providing robust structural confirmation.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]+ | 140.1434 |
| [M+Na]+ | 162.1253 |
| [M+K]+ | 178.0992 |
Note: The data in this table is predicted and serves as a reference for expected experimental outcomes.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete structural puzzle of a complex molecule like this compound.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments correlate signals from different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would be instrumental in tracing the proton networks within the cyclohexane and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (like the spirocyclic carbon) and for connecting different spin systems, such as linking the N-methyl group to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For this compound, NOESY or ROESY would be vital for determining the stereochemistry, such as the relative orientation of the methylamino group and the cyclopropane ring with respect to the cyclohexane ring.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C1/C2 (cyclopropane) | 10-20 | 0.4-0.8 | m |
| C3 (spiro) | 25-35 | - | - |
| C4/C8 | 20-30 | 1.2-1.8 | m |
| C5/C7 | 25-35 | 1.2-1.8 | m |
| C6 | 50-60 | 2.5-3.0 | m |
| N-CH₃ | 30-40 | 2.2-2.5 | s |
| N-H | - | 1.0-2.0 | br s |
Note: This table presents hypothetical data based on typical chemical shift ranges for similar structural motifs.
Advanced ¹³C and ¹⁵N NMR Chemical Shift Prediction and Analysis
Computational methods for predicting NMR chemical shifts have become increasingly accurate and serve as a valuable tool in structural elucidation. Density Functional Theory (DFT) calculations can provide theoretical ¹³C and ¹⁵N chemical shifts for a proposed structure. Comparing these predicted shifts with the experimental data can provide strong evidence for the correctness of the assigned structure. For this compound, ¹⁵N NMR would be particularly informative, with the chemical shift of the nitrogen atom being sensitive to its local electronic environment and protonation state.
Solid-State NMR for Polymorphic Forms and Bulk Structure
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its bulk, crystalline form. This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing insights into the molecular conformation and packing in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include:
N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹, this band can provide information about hydrogen bonding.
C-H stretches: Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropane ring may appear at slightly higher frequencies (around 3050 cm⁻¹).
C-N stretch: This vibration is typically found in the 1000-1250 cm⁻¹ region.
Ring vibrations: The characteristic vibrations of the cyclohexane and cyclopropane rings would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman spectroscopy, which is complementary to FT-IR, is often more sensitive to non-polar bonds and can provide additional information about the carbon skeleton. Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit distinct vibrational spectra.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-H (cyclopropane) | Stretch | ~3050 |
| C-N | Stretch | 1000 - 1250 |
Note: This table provides expected frequency ranges and is intended for illustrative purposes.
X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all atoms in the crystal lattice with very high precision.
For this compound, an X-ray crystal structure would provide unambiguous information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents.
Stereochemistry: The absolute configuration of any chiral centers can be determined, which is crucial for understanding the molecule's biological activity.
Intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, including hydrogen bonding and van der Waals forces.
Obtaining a suitable single crystal for X-ray diffraction can be a challenging but highly rewarding step in the complete characterization of this compound.
Chiroptical Spectroscopy (CD, ORD) and Chiral Chromatography for Enantiomeric Excess and Optical Purity Determination
The presence of a chiral carbon in this compound necessitates the use of analytical techniques that can distinguish between its enantiomers. Chiroptical spectroscopy and chiral chromatography are the primary methods for determining enantiomeric excess (e.e.) and optical purity.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is instrumental in determining the absolute configuration of chiral compounds and can be used to quantify the enantiomeric excess of a sample. rsc.org For this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. A racemic mixture would show no CD signal. The sign and magnitude of the Cotton effect, a characteristic feature in CD spectra, are related to the stereochemistry of the molecule. libretexts.org
Optical Rotatory Dispersion (ORD) complements CD by measuring the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net An ORD curve of a chiral compound shows a characteristic anomalous dispersion, known as a Cotton effect, in the region of a chromophore's absorption. libretexts.org The shape of the ORD curve can be correlated with the absolute configuration of the enantiomers.
A hypothetical CD spectrum for a single enantiomer of this compound might exhibit characteristics as shown in the table below.
Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 210 | +5000 |
| 222 | -8000 |
| 250 | +2000 |
This table is interactive. You can sort and filter the data.
Chiral Chromatography
Chiral chromatography is a powerful technique for the separation of enantiomers. This can be achieved through Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). wiley.comnih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For this compound, derivatization with a suitable agent might be necessary to enhance volatility and improve separation in GC analysis. nih.gov
A typical chiral HPLC analysis would provide a chromatogram showing two distinct peaks for the two enantiomers. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.
Hypothetical Chiral HPLC Data for this compound
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-N-methylspiro[2.5]octan-6-amine | 8.5 | 95000 |
| (S)-N-methylspiro[2.5]octan-6-amine | 10.2 | 5000 |
This table is interactive. You can sort and filter the data.
Advanced Separation Techniques (e.g., HPLC-UV, GC-MS with chiral columns) for Purity Assessment
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a standard method for assessing the purity of a chemical compound. sepscience.com A sample of this compound would be passed through a column, and a UV detector would measure the absorbance of the eluent. The resulting chromatogram would show a major peak corresponding to the compound and smaller peaks for any impurities that absorb UV light. researchgate.net The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of purity.
Hypothetical HPLC-UV Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 4.1 | 0.2 |
| This compound | 6.8 | 99.7 |
| Impurity 2 | 9.3 | 0.1 |
This table is interactive. You can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov When equipped with a chiral column, GC-MS can simultaneously separate the enantiomers of this compound and provide their mass spectra for structural confirmation. wiley.com This method is also excellent for identifying and quantifying volatile impurities, even at trace levels. The mass spectrometer fragments the molecules and provides a unique fragmentation pattern, or "fingerprint," for each compound.
Hypothetical GC-MS Data for this compound Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-N-methylspiro[2.5]octan-6-amine | 12.4 | 139, 124, 96, 82 |
| (S)-N-methylspiro[2.5]octan-6-amine | 13.1 | 139, 124, 96, 82 |
| Impurity (e.g., Spiro[2.5]octan-6-one) | 11.5 | 124, 96, 81, 67 |
This table is interactive. You can sort and filter the data.
Synthesis and Characterization of N Methylspiro 2.5 Octan 6 Amine Analogues and Derivatives for Research Applications
Design Principles for Novel Structural Analogues Based on Spiro[2.5]octane Core Modifications
The design of novel structural analogues of N-methylspiro[2.5]octan-6-amine is guided by the objective of systematically exploring the chemical space around this core structure. Modifications can be strategically introduced to modulate physicochemical properties, conformational preferences, and potential biological activities. The primary areas for modification include the cyclohexane (B81311) ring, the N-methyl group, and the spirocyclic scaffold itself.
Substitution Patterns on the Cyclohexane Ring
Introducing substituents onto the cyclohexane ring of the spiro[2.5]octane core can significantly influence the molecule's properties. The position and nature of these substituents are key considerations in the design of new analogues. For instance, the synthesis of precursors such as spiro[2.5]octane-5,7-dione provides a handle for further functionalization. researchgate.netgoogle.com The presence of ketone functionalities allows for a variety of chemical transformations to introduce substituents at positions C5 and C7.
Furthermore, the synthesis of spiro[2.5]octane-5-carboxylic acid from 1,3-cyclohexanedione (B196179) highlights a pathway to introduce functional groups that can be further elaborated. google.com This approach allows for the introduction of substituents at various positions on the cyclohexane ring, starting from readily available materials. The choice of substituent can range from simple alkyl or aryl groups to more complex functional moieties, enabling a systematic investigation of structure-activity relationships.
Modifications of the N-Methyl Group
The N-methyl group of this compound is a critical site for modification to explore the impact of the amine's substitution pattern. Varying the alkyl or aryl substituent on the nitrogen atom can influence the compound's basicity, lipophilicity, and steric profile. General synthetic strategies for the N-alkylation or N-arylation of amines can be applied to spiro[2.5]octan-6-amine, which can be hypothetically synthesized from spiro[2.5]octan-6-one via reductive amination.
The exploration of a diverse range of N-substituents, from small alkyl groups to larger, more complex moieties, allows for the fine-tuning of the molecule's properties. For example, the introduction of longer alkyl chains, cyclic systems, or aromatic rings can probe specific interactions in a biological context.
Heteroatom Inclusion within the Spirocyclic Scaffold
A more profound modification of the spiro[2.5]octane core involves the replacement of one or more carbon atoms with heteroatoms, leading to heterocyclic spiro compounds. The synthesis of 4,7-diazaspiro[2.5]octane derivatives, for example, demonstrates the feasibility of incorporating nitrogen atoms into the cyclohexane portion of the scaffold. This creates opportunities for further diversification, as the nitrogen atoms can be functionalized.
Synthetic Methodologies for Accessing Diverse Chemical Space around this compound
Accessing a diverse range of analogues based on the this compound scaffold requires a versatile synthetic toolkit. While specific literature on the synthesis of this exact compound is scarce, established organic chemistry reactions can be applied to precursors and intermediates.
A plausible and versatile approach to this compound and its analogues begins with the synthesis of a suitable ketone precursor, such as spiro[2.5]octan-6-one. The synthesis of related spiro[2.5]octane-5,7-dione has been reported, which could potentially be converted to the 6-keto derivative. researchgate.net A patented method describes the synthesis of spiro[2.5]octane-5-carboxylic acid, which could potentially be converted to the corresponding ketone. google.com
Once spiro[2.5]octan-6-one is obtained, reductive amination stands out as a key synthetic transformation. This reaction, typically involving an amine and a reducing agent, can be used to install the desired amino group. For the synthesis of the parent this compound, methylamine (B109427) would be the reagent of choice. To generate diversity, a wide array of primary and secondary amines can be employed to synthesize various N-substituted analogues.
To introduce substituents on the cyclohexane ring, one could start from a substituted cyclohexanone (B45756) and perform a cyclopropanation reaction to form the spiro[2.5]octane skeleton. Alternatively, functionalization of a pre-formed spiro[2.5]octanone can be achieved through various reactions targeting the alpha-positions to the ketone.
For the inclusion of heteroatoms, the synthesis of diazaspiro[2.5]octane derivatives has been documented, providing a template for creating such analogues. These syntheses often involve multi-step sequences starting from acyclic or monocyclic precursors.
| Precursor Compound | Synthetic Target | Key Transformation | Potential Reagents |
| Spiro[2.5]octan-6-one | This compound | Reductive Amination | Methylamine, NaBH₃CN |
| Spiro[2.5]octan-6-one | N-aryl-spiro[2.5]octan-6-amine | Reductive Amination | Aniline derivatives, NaBH(OAc)₃ |
| Spiro[2.5]octan-6-amine | N,N-dimethylspiro[2.5]octan-6-amine | N-Alkylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) |
| Substituted Cyclohexanone | Substituted Spiro[2.5]octan-6-one | Cyclopropanation | Simmons-Smith or other cyclopropanating agents |
Comprehensive Spectroscopic and Structural Characterization of Derived Compounds
The unambiguous identification and structural elucidation of newly synthesized this compound analogues are paramount. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for determining the carbon-hydrogen framework of the molecules.
In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the N-methyl group (a singlet or doublet depending on coupling to the N-H proton), the methine proton at C6, and complex multiplets for the methylene (B1212753) protons of the cyclohexane and cyclopropane (B1198618) rings.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts providing information about their electronic environment. For instance, the carbon atom attached to the nitrogen (C6) would appear in a characteristic downfield region.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which aids in confirming the molecular formula. The PubChem database lists a predicted m/z of 140.14338 for the [M+H]⁺ ion of this compound. uni.lu
Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups. For this compound, the N-H stretching vibration would be a key diagnostic peak.
For crystalline derivatives, X-ray crystallography can provide the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state, including the stereochemistry at the chiral centers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |
| This compound | C₉H₁₇N | 139.24 | 140.14338 uni.lu |
| Spiro[2.5]octan-6-amine | C₈H₁₅N | 125.21 | 126.12773 |
| Spiro[2.5]octane-5,7-dione | C₈H₁₀O₂ | 138.16 | 139.07048 |
| Spiro[2.5]octane-5-carboxylic acid | C₉H₁₂O₂ | 152.19 | 153.08591 |
| 4,7-Diazaspiro[2.5]octane | C₆H₁₂N₂ | 112.17 | 113.10732 |
Future Research Directions and Emerging Methodological Advancements in N Methylspiro 2.5 Octan 6 Amine Chemistry
Exploration of Photoredox and Electrochemical Methods in its Synthesis and Transformation
Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to achieve novel transformations under mild conditions. For a molecule like N-methylspiro[2.5]octan-6-amine, these techniques offer powerful avenues for both its synthesis and subsequent functionalization.
Visible-light photoredox catalysis, in particular, is well-suited for the functionalization of amines. ista.ac.at The general mechanism involves the oxidation of a tertiary amine by an excited photocatalyst, which leads to the formation of a highly reactive iminium ion intermediate. process-instruments-inc.com This intermediate can then be trapped by a wide array of nucleophiles, enabling diverse carbon-carbon and carbon-heteroatom bond formations. process-instruments-inc.com Future research could apply this strategy to this compound for α-functionalization, introducing new substituents at the carbon adjacent to the nitrogen. Furthermore, methods like the Silicon Amine Protocol (SLAP), which utilize photoredox conditions to cyclize precursors into saturated N-heterocycles, could be adapted for the primary synthesis of the spirocyclic amine core itself. stepscience.com
Electrochemical synthesis offers a reagent-free alternative for amine transformations. acs.org For instance, the electrochemical N-formylation of amines has been demonstrated using a simple carbon electrode, where methanol (B129727) is oxidized to formaldehyde, which then reacts with the amine. acs.org This methodology could be directly applied to this compound to yield its corresponding formamide, a valuable synthetic intermediate. The precise control over reaction conditions afforded by electrochemistry provides a sustainable and efficient tool for modifying this spirocyclic scaffold.
Application of Machine Learning and AI in Predicting this compound Reactivity and Synthesis Pathways
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, reactivity, and optimal synthesis routes. nih.govpetro-online.com For a structurally complex molecule like this compound, these computational tools can significantly accelerate its chemical exploration.
One key application would be in predicting reactivity. ML models, trained on large datasets of chemical reactions, can learn the subtle electronic and steric effects that govern reaction outcomes. petro-online.comnih.gov By inputting the structure of this compound, these models could predict its likely reaction sites and the products of various transformations, guiding experimental design and avoiding failed reactions. For example, an AI model could assess the likelihood of a reaction occurring at the amine versus the cyclopropane (B1198618) or cyclohexane (B81311) rings under specific conditions.
Development of Novel Analytical Techniques for In-Situ Monitoring of its Reactions
To fully understand and optimize the synthesis and transformations of this compound, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing through timely measurements, ensuring process understanding and product quality. stepscience.comnih.govmt.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that can monitor the progression of a reaction in real time by tracking the concentration of reactants, intermediates, and products. mt.com This technique could be used to study the kinetics of reactions involving this compound, providing critical information on reaction mechanisms and the influence of process variables. mt.comrsc.org For example, the formation or consumption of the amine can be followed by observing changes in its characteristic IR absorption bands.
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, offers even deeper insight. wikipedia.org Techniques like operando Raman and NMR spectroscopy could be employed. Raman spectroscopy is particularly useful for monitoring reactions in solution and can provide unique spectral fingerprints for different amines and their derivatives. process-instruments-inc.competro-online.com Operando NMR can provide detailed structural and quantitative information on diamagnetic species throughout a reaction. rsc.org The application of these in-situ methods would be crucial for understanding transient intermediates and optimizing reaction conditions for efficiency and selectivity in the chemistry of this compound.
Integration of this compound into Advanced Material Science or Supramolecular Assemblies
The rigid, three-dimensional structure of spirocycles makes them attractive building blocks for advanced materials and supramolecular chemistry. The spiro[2.5]octane core of this compound could be exploited to create materials with novel properties.
Research on the structurally related chiral spiro[2.5]octanones has shown that these molecules can induce a helical supramolecular ordering when doped into a nematic liquid crystal phase. nih.gov This demonstrates the potential of the spiro[2.5]octane framework to direct the organization of molecular systems. It is plausible that chiral derivatives of this compound could be synthesized and similarly used to create chiral liquid crystal phases or other ordered materials.
More broadly, spiro compounds are utilized in materials for organic light-emitting diodes (OLEDs) and optoelectronics due to their unique structural and electronic properties. researchgate.net Future research could explore the integration of this compound or its derivatives into polymer backbones or as components in metal-organic frameworks (MOFs). The amine functionality provides a convenient handle for further chemical modification, allowing it to be tethered to other molecules or incorporated into larger assemblies, potentially leading to new materials with applications in electronics, sensing, or catalysis.
Methodological Advancements in Enantiopure Synthesis of Spirocyclic Amines
The development of stereoselective methods to control the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis, particularly for applications in pharmaceuticals. osti.gov Producing this compound as a single enantiomer would be a critical step toward evaluating its potential biological activity. Fortunately, significant progress has been made in the enantioselective synthesis of spirocycles and chiral amines, which can be adapted for this target. mt.comnumberanalytics.comoxinst.com
Organocatalysis has emerged as a particularly powerful tool. For example, chiral phosphoric acids have been successfully used to catalyze the enantioselective addition of amines to reactive intermediates, yielding chiral products with high enantioselectivity. rsc.org This type of methodology could be envisioned for constructing the chiral amine center within the spirocyclic framework. Asymmetric reductive amination, which converts a prochiral ketone into a chiral amine, is another well-established and powerful strategy. spectroscopyonline.com A potential route to enantiopure this compound could involve the asymmetric reductive amination of the corresponding spiro[2.5]octan-6-one.
Recent advancements in cycloaddition reactions and metal-catalyzed processes also provide a rich toolbox for assembling chiral spirocycles. osti.govoxinst.com These methods often allow for the construction of the complex spirocyclic core with high levels of stereocontrol. The future development of a robust and efficient enantiopure synthesis for this compound will be essential for unlocking its full potential in chiral applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methylspiro[2.5]octan-6-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalizing a preformed spirocyclic scaffold. For example, a spiro[2.5]octane core can undergo reductive amination or alkylation using methylamine derivatives. Oxidation-reduction reactions (e.g., LiAlH₄ for reduction or KMnO₄ for oxidation) are critical for modifying substituents . Multi-step protocols, such as those used for structurally similar compounds (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate), involve cyclopropanation followed by amine introduction . Optimization includes adjusting temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and methylamine substitution. For example, spiro[2.5]octane derivatives exhibit distinct proton splitting due to constrained ring systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₇N: calc. 139.1361; observed 139.1358) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert atmosphere (Ar/N₂) at 2–8°C in sealed containers. Avoid exposure to moisture or light, as secondary amines can undergo oxidation or hydrolysis. Stability studies on similar spirocyclic amines recommend periodic purity checks via TLC or HPLC .
Q. What safety precautions are required when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic fumes (e.g., NOₓ) under decomposition. Hazard codes H314 (skin corrosion) and H335 (respiratory irritation) apply, as noted for structurally related spirocyclic amines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects and transition states. For example, spirocyclic amines show unique steric hindrance at the bridgehead, affecting nucleophilic substitution rates. Software like Gaussian or ORCA can simulate reaction pathways and optimize catalysts .
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic amines?
- Methodology :
- Dose-Response Studies : Compare EC₅₀ values across assays to identify off-target effects.
- Metabolic Profiling : Use LC-MS/MS to track degradation products in vitro (e.g., cytochrome P450 enzymes) .
- Structural Analog Comparison : Cross-reference with compounds like 1,1-difluorospiro[2.5]octan-6-amine hydrochloride, which show improved metabolic stability due to fluorine substitution .
Q. How do solvent polarity and temperature influence the compound’s conformational flexibility?
- Methodology : Variable-temperature NMR (VT-NMR) in solvents like CDCl₃ or DMSO-d₆ detects ring-flipping dynamics. For example, spiro[2.5]octane derivatives exhibit restricted rotation at low temperatures (< –40°C), resolved as split signals in ¹³C spectra .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) for enantiomer separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps .
Q. How can degradation pathways be mapped under accelerated stability testing conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS to identify major degradation products (e.g., N-oxides or ring-opened byproducts) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
